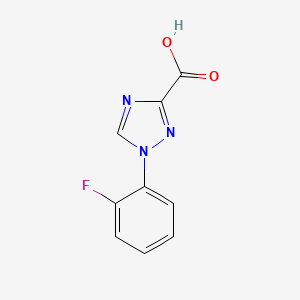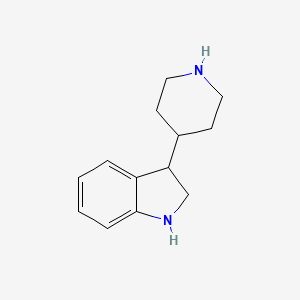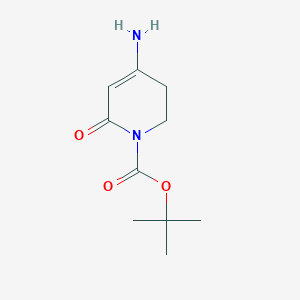
4',5'-dimethyl-1,1':2',1''-terphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4',5'-dimethyl-1,1'2',1''-terphenyl: is an organic compound with the molecular formula C20H18 It is a derivative of benzene, where two methyl groups and two phenyl groups are substituted at the 1,2 and 4,5 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4',5'-dimethyl-1,1':2',1''-terphenyl can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 4',5'-dimethyl-1,1':2',1''-terphenyl undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Reduced derivatives with fewer double bonds.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4',5'-dimethyl-1,1':2',1''-terphenyl has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4',5'-dimethyl-1,1':2',1''-terphenyl involves its interaction with various molecular targets and pathways. The compound can participate in electrophilic aromatic substitution reactions, where it acts as a nucleophile, attacking electrophilic centers on other molecules . This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparación Con Compuestos Similares
- 1,4-Dimethyl-2,5-diphenylbenzene
- 2,5-Dimethyl-1,4-diphenylbenzene
- 1,2,4,5-Tetramethylbenzene
Comparison: 4',5'-dimethyl-1,1':2',1''-terphenyl is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity in electrophilic aromatic substitution reactions and possess distinct electronic and steric effects .
Propiedades
Fórmula molecular |
C20H18 |
|---|---|
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
1,2-dimethyl-4,5-diphenylbenzene |
InChI |
InChI=1S/C20H18/c1-15-13-19(17-9-5-3-6-10-17)20(14-16(15)2)18-11-7-4-8-12-18/h3-14H,1-2H3 |
Clave InChI |
BLBZZPCIIHJPDC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[1-BenzyloxyMethyl-2-(5-broMo-pyridin-3-yloxy)-ethyl]-carbaMic acid tert-butyl ester](/img/structure/B1511305.png)


![5-Benzyl 1-(tert-butyl) tetrahydro-1H-pyrrolo[3,4-c]isoxazole-1,5(3H)-dicarboxylate](/img/structure/B1511315.png)

![1,1'-[(1E)-1,2-Difluoro-1,2-ethenediyl]bis[4-chlorobenzene]](/img/structure/B1511340.png)

![Trans-Tert-Butyl-4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate](/img/structure/B1511358.png)

